3-Iodo-2,5,6-trimethoxypyridin-4-ol
Overview
Description
3-Iodo-2,5,6-trimethoxypyridin-4-ol: is a chemical compound with the molecular formula C8H10INO4 and a molecular weight of 311.07 g/mol It is characterized by the presence of iodine and three methoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5,6-trimethoxypyridin-4-ol typically involves the iodination of a precursor pyridine derivative. One common method includes the reaction of 2,5,6-trimethoxypyridin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,5,6-trimethoxypyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 3-azido-2,5,6-trimethoxypyridin-4-ol, 3-thio-2,5,6-trimethoxypyridin-4-ol, and 3-alkoxy-2,5,6-trimethoxypyridin-4-ol.
Oxidation Reactions: Products include 3-iodo-2,5,6-trimethoxy-4-pyridinecarboxaldehyde and 3-iodo-2,5,6-trimethoxy-4-pyridinecarboxylic acid.
Reduction Reactions: Products include 3-iodo-2,5,6-trimethoxypiperidine-4-ol.
Scientific Research Applications
Chemistry: 3-Iodo-2,5,6-trimethoxypyridin-4-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Iodo-2,5,6-trimethoxypyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy groups play a crucial role in binding to active sites, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
2,5,6-Trimethoxypyridin-4-ol: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromo-2,5,6-trimethoxypyridin-4-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
3-Chloro-2,5,6-trimethoxypyridin-4-ol:
Uniqueness: 3-Iodo-2,5,6-trimethoxypyridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for forming stable complexes with biological molecules. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-iodo-2,5,6-trimethoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO4/c1-12-6-5(11)4(9)7(13-2)10-8(6)14-3/h1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOQUNCESDUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C(C1=O)I)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287269 | |
Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-12-2 | |
Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3-iodo-2,5,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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